N-[2-(2-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, an ethyl chain, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Ethyl Intermediate: The initial step involves the reaction of 2-methoxyphenylacetic acid with ethyl bromide in the presence of a base such as potassium carbonate to form the ethyl ester.
Introduction of the Tetrazole Ring: The ethyl ester is then reacted with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.
Formation of the Benzamide Moiety: The final step involves the reaction of the tetrazole intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 4-[(2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl]benzoic acid derivatives
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, while the tetrazole ring provides stability and potential for diverse interactions with biological targets.
Properties
Molecular Formula |
C18H19N5O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O2/c1-13-20-21-22-23(13)16-9-7-15(8-10-16)18(24)19-12-11-14-5-3-4-6-17(14)25-2/h3-10H,11-12H2,1-2H3,(H,19,24) |
InChI Key |
OYAOFUWTNIIMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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